![molecular formula C12H12N2OS B123930 6-Ethylsulfinyl-2,2'-bipyridine CAS No. 149775-39-3](/img/structure/B123930.png)
6-Ethylsulfinyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethylsulfinyl-2,2'-bipyridine, also known as ES-Bipy, is a bidentate ligand used in coordination chemistry. It is a derivative of 2,2'-bipyridine, a commonly used ligand in coordination chemistry. ES-Bipy has been found to have unique properties that make it useful in various scientific applications.
Wirkmechanismus
6-Ethylsulfinyl-2,2'-bipyridine acts as a bidentate ligand, meaning it can bind to a metal ion at two sites. The binding of 6-Ethylsulfinyl-2,2'-bipyridine to a metal ion can lead to the formation of a coordination complex. The coordination complex can then exhibit unique properties that make it useful in various scientific applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 6-Ethylsulfinyl-2,2'-bipyridine. However, it has been found to be non-toxic and stable under physiological conditions. This makes it a promising candidate for biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethylsulfinyl-2,2'-bipyridine has several advantages for lab experiments. It is a stable and non-toxic compound, making it easy to handle and use in experiments. It is also readily available and relatively inexpensive. However, 6-Ethylsulfinyl-2,2'-bipyridine has some limitations. It can be difficult to synthesize with high purity, and its solubility in certain solvents can be limited.
Zukünftige Richtungen
6-Ethylsulfinyl-2,2'-bipyridine has several potential future directions for research. It can be used as a ligand in the synthesis of metal complexes with unique properties for catalysis and other applications. 6-Ethylsulfinyl-2,2'-bipyridine can also be explored for its electrochemical properties, as it has been found to be an efficient mediator for electron transfer reactions. In addition, 6-Ethylsulfinyl-2,2'-bipyridine can be further studied for its potential biological applications, such as in drug delivery or imaging. Finally, the synthesis of new derivatives of 6-Ethylsulfinyl-2,2'-bipyridine can be explored for their potential use in various scientific applications.
Conclusion:
6-Ethylsulfinyl-2,2'-bipyridine is a promising compound with unique properties that make it useful in various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 6-Ethylsulfinyl-2,2'-bipyridine can lead to the development of new materials and compounds with unique properties that can be used in various scientific applications.
Synthesemethoden
6-Ethylsulfinyl-2,2'-bipyridine can be synthesized by reacting ethylsulfinylpyridine with 2,2'-bipyridine in the presence of a catalyst. The reaction yields 6-Ethylsulfinyl-2,2'-bipyridine as a yellow solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
6-Ethylsulfinyl-2,2'-bipyridine has been found to be useful in various scientific applications, including catalysis, electrochemistry, and materials science. It has been used as a ligand in the synthesis of metal complexes, which have been found to exhibit interesting catalytic properties. 6-Ethylsulfinyl-2,2'-bipyridine has also been used in electrochemical studies, where it has been found to be an efficient mediator for electron transfer reactions. In materials science, 6-Ethylsulfinyl-2,2'-bipyridine has been used in the synthesis of luminescent materials.
Eigenschaften
CAS-Nummer |
149775-39-3 |
---|---|
Produktname |
6-Ethylsulfinyl-2,2'-bipyridine |
Molekularformel |
C12H12N2OS |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
2-ethylsulfinyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2OS/c1-2-16(15)12-8-5-7-11(14-12)10-6-3-4-9-13-10/h3-9H,2H2,1H3 |
InChI-Schlüssel |
SOTBPMMJNICFER-UHFFFAOYSA-N |
SMILES |
CCS(=O)C1=CC=CC(=N1)C2=CC=CC=N2 |
Kanonische SMILES |
CCS(=O)C1=CC=CC(=N1)C2=CC=CC=N2 |
Synonyme |
6-ETHYLSULFINYL-2,2'-BIPYRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.